1-Iodo-3-methyl-5-(trifluoromethyl)benzene
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Overview
Description
1-Iodo-3-methyl-5-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C8H6F3I It is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-methyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 3-methyl-5-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products:
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups, such as amines or thiols.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, but may include oxidized or reduced forms of the original compound.
Scientific Research Applications
1-Iodo-3-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-iodo-3-methyl-5-(trifluoromethyl)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with target molecules. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of one, which can affect its reactivity and applications.
3-Iodobenzotrifluoride: Similar in structure but lacks the methyl group, which can influence its chemical properties and uses.
Uniqueness: 1-Iodo-3-methyl-5-(trifluoromethyl)benzene is unique due to the combination of iodine, methyl, and trifluoromethyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-iodo-3-methyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3I/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWODCMOOHDGKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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